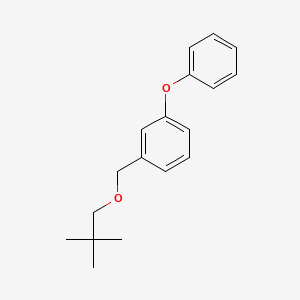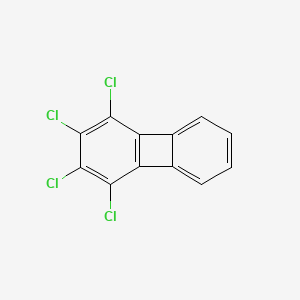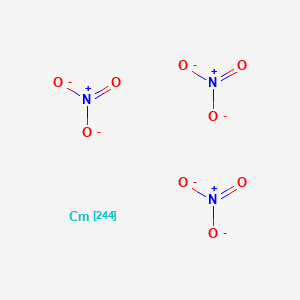
Nitric acid, curium-244Cm salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid, curium-244Cm salt is a compound formed by the reaction of nitric acid with curium-244, a radioactive isotope of curium. Nitric acid is a highly corrosive and strong oxidizing agent, while curium-244 is a synthetic element produced in nuclear reactors. The combination of these two substances results in a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, curium-244Cm salt typically involves the reaction of curium-244 with nitric acid. The reaction is carried out under controlled conditions to ensure the safety and stability of the compound. The general reaction can be represented as: [ \text{Cm} + \text{HNO}_3 \rightarrow \text{Cm(NO}_3\text{)}_3 + \text{H}_2 ]
Industrial Production Methods: Industrial production of this compound is limited due to the rarity and radioactivity of curium-244. The production process involves handling radioactive materials, which requires specialized facilities and safety protocols. The synthesis is usually conducted in research laboratories or nuclear facilities with appropriate containment measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the curium ion is further oxidized.
Reduction: The compound can also participate in reduction reactions, where the curium ion is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions, where the nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and hydrazine.
Substitution Reactions: These reactions typically involve the use of other acids or salts to replace the nitrate ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of curium, while reduction reactions may yield lower oxidation states.
Applications De Recherche Scientifique
Nitric acid, curium-244Cm salt has several scientific research applications, including:
Chemistry: Used in studies of actinide chemistry and the behavior of radioactive elements.
Biology: Employed in radiobiological research to understand the effects of radiation on biological systems.
Medicine: Investigated for potential use in targeted alpha-particle therapy for cancer treatment.
Industry: Utilized in nuclear fuel reprocessing and waste management to separate and recover valuable actinides.
Mécanisme D'action
The mechanism of action of nitric acid, curium-244Cm salt involves the interaction of curium ions with biological molecules or other chemical species. The curium ions can bind to specific molecular targets, leading to various biochemical and physiological effects. The pathways involved in these interactions are complex and depend on the specific context of the application.
Comparaison Avec Des Composés Similaires
Nitric acid, uranium salt: Similar in that it involves a radioactive element and nitric acid.
Nitric acid, plutonium salt: Another compound involving a radioactive actinide and nitric acid.
Nitric acid, americium salt: Similar in terms of the actinide element and the use of nitric acid.
Uniqueness: Nitric acid, curium-244Cm salt is unique due to the specific properties of curium-244, including its radioactivity and specific isotopic characteristics. This compound’s applications in targeted alpha-particle therapy and nuclear research highlight its distinctiveness compared to other similar compounds.
Propriétés
Numéro CAS |
60354-24-7 |
|---|---|
Formule moléculaire |
CmN3O9-3 |
Poids moléculaire |
430.08 g/mol |
Nom IUPAC |
curium-244;trinitrate |
InChI |
InChI=1S/Cm.3NO3/c;3*2-1(3)4/q;3*-1/i1-3;;; |
Clé InChI |
CUPQBVMHCGLRHY-FCWGAXCJSA-N |
SMILES isomérique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[244Cm] |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)

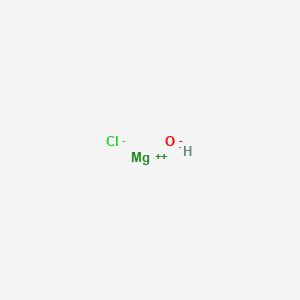
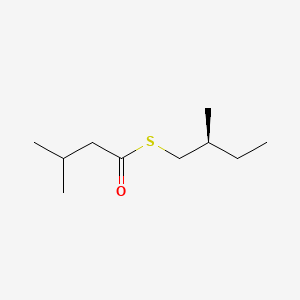
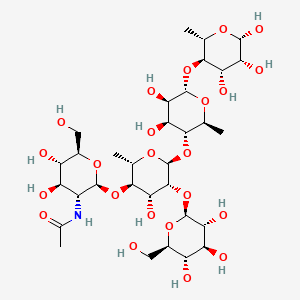
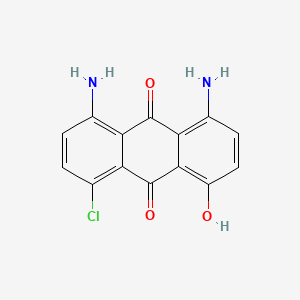
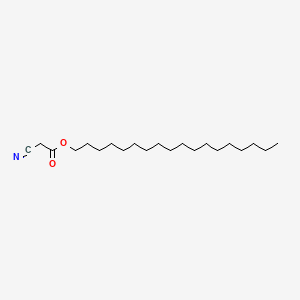

![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
